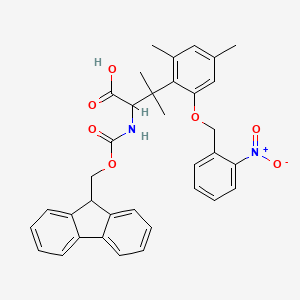
Fmoc-Spr(oNB)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene moiety, a nitrobenzyloxy group, and multiple methyl substitutions, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of Fmoc-Spr(oNB)-OH involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The synthetic route typically starts with the preparation of the fluorene derivative, followed by the introduction of the nitrobenzyloxy group and the formation of the hydrocinnamic acid backbone. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these processes using continuous flow reactors and automated systems to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amines, typically using hydrogenation or metal hydrides.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, often using nucleophiles or electrophiles under controlled conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups or enhanced properties .
Scientific Research Applications
Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Fmoc-Spr(oNB)-OH involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety can intercalate with DNA, affecting gene expression and cellular functions. The nitrobenzyloxy group may undergo redox reactions, generating reactive intermediates that can modulate signaling pathways and enzyme activities. These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid can be compared with similar compounds, such as:
Fluorene derivatives: Compounds with similar fluorene structures but different functional groups, affecting their chemical and biological properties.
Nitrobenzyloxy compounds: Molecules with nitrobenzyloxy groups that exhibit similar redox behavior and reactivity.
Hydrocinnamic acid derivatives: Compounds with hydrocinnamic acid backbones that vary in their substitution patterns and resulting properties.
Properties
IUPAC Name |
3-[2,4-dimethyl-6-[(2-nitrophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-21-17-22(2)31(30(18-21)43-19-23-11-5-10-16-29(23)37(41)42)35(3,4)32(33(38)39)36-34(40)44-20-28-26-14-8-6-12-24(26)25-13-7-9-15-27(25)28/h5-18,28,32H,19-20H2,1-4H3,(H,36,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSJPRQBJUOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=CC=C2[N+](=O)[O-])C(C)(C)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
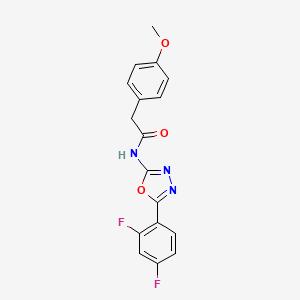
![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)
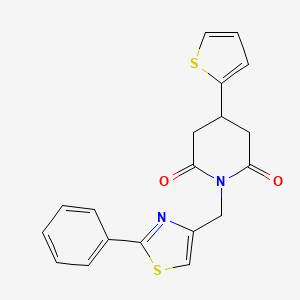
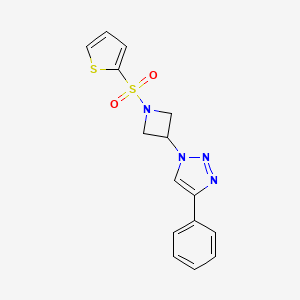
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)
![ethyl 4-(2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B2717383.png)
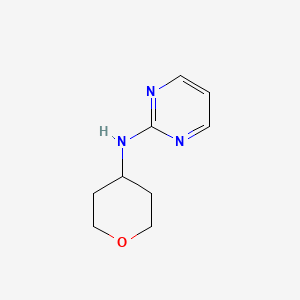
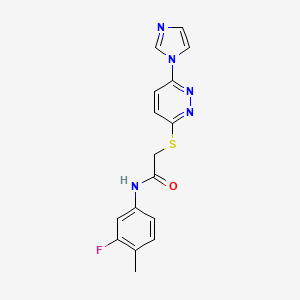
![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2717391.png)
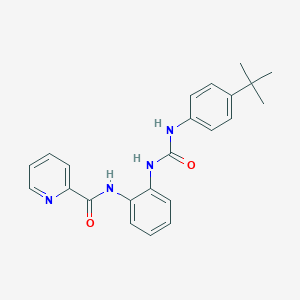
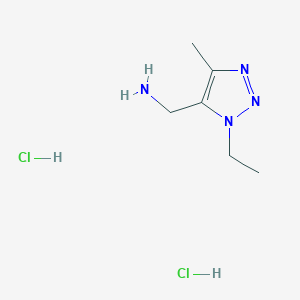
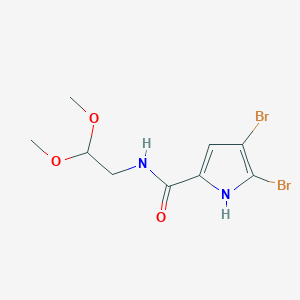
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2717397.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2717398.png)
